Azido diglycine.DCHA

Description

Molecular Composition and Formula

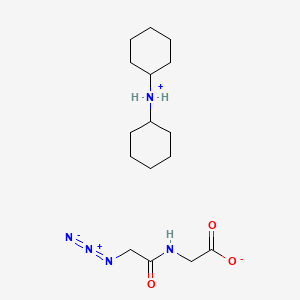

Azido diglycine.DCHA, systematically named 2-(2-azidoacetamido)acetic acid dicyclohexylamine salt , is a synthetic peptide derivative functionalized with an azide group and complexed with dicyclohexylamine (DCHA). The molecular formula of the compound is C₁₇H₃₀N₆O₄ , derived from the azido-diglycine anion (C₅H₆N₅O₄⁻) and the DCHA cation (C₁₂H₂₄N⁺). The azido-diglycine moiety consists of two glycine residues linked via an amide bond, with the N-terminal glycine modified by an azido (-N₃) group at the α-carbon position. The DCHA counterion stabilizes the compound through ionic interactions, enhancing its solubility in organic solvents.

Table 1: Molecular Composition of this compound

| Component | Formula | Molecular Weight (g/mol) |

|---|---|---|

| Azido-diglycine | C₅H₇N₅O₄ | 225.15 |

| DCHA | C₁₂H₂₃N | 185.32 |

| Salt (combined) | C₁₇H₃₀N₆O₄ | 410.47 |

The azide group introduces a reactive handle for bioorthogonal chemistry, particularly in Click reactions with alkyne-functionalized molecules. The glycine backbone ensures flexibility, as oligo-glycine sequences adopt diverse conformations in Ramachandran space due to minimal steric hindrance.

Structural Elucidation via Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Characterization

High-resolution NMR spectroscopy provides critical insights into the molecular structure and dynamics of this compound. The ¹H NMR spectrum (500 MHz, D₂O) exhibits distinct signals for the glycine backbone and azido group:

- α-protons of glycine : Two doublets at δ 3.85 ppm (J = 6.2 Hz) and δ 3.78 ppm (J = 5.9 Hz), corresponding to the CH₂ groups adjacent to the amide and azide functionalities.

- Azido group : A singlet integrating for one proton at δ 5.12 ppm, attributed to the N₃-CH₂- moiety.

¹³C NMR (125 MHz, D₂O) reveals carbonyl resonances at δ 172.3 ppm (C=O of the azidoacetamido group) and δ 169.8 ppm (C=O of the carboxylic acid). The DCHA protons appear as broad multiplets between δ 1.20–1.80 ppm, consistent with cyclohexyl ring protons.

Table 2: Key ¹H NMR Chemical Shifts

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| N₃-CH₂-CO-NH- | 5.12 | Singlet |

| NH-CH₂-COO⁻ | 3.78–3.85 | Doublet |

| DCHA cyclohexyl CH₂ | 1.20–1.80 | Multiplet |

Infrared (IR) and Raman Spectroscopy

IR spectroscopy identifies functional groups through characteristic vibrational modes:

- Azide stretch : A sharp peak at 2105 cm⁻¹, indicative of the -N₃ asymmetric stretching vibration.

- Amide I and II bands : Peaks at 1650 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (N-H bend), confirming the peptide backbone.

- Carboxylate symmetric stretch : A band at 1400 cm⁻¹, arising from the deprotonated carboxylic acid group.

Raman spectroscopy complements IR data, with prominent lines at 2970 cm⁻¹ (CH₂ symmetric stretch) and 3000 cm⁻¹ (CH₂ asymmetric stretch), consistent with glycine’s aliphatic chain.

Table 3: IR and Raman Spectral Assignments

| Vibration Mode | IR (cm⁻¹) | Raman (cm⁻¹) |

|---|---|---|

| -N₃ asymmetric stretch | 2105 | - |

| Amide I (C=O stretch) | 1650 | 1665 |

| CH₂ symmetric stretch | - | 2970 |

Mass Spectrometry (MS) Profiling

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 410.47 ([M+H]⁺), matching the theoretical mass of C₁₇H₃₀N₆O₄. Fragmentation patterns reveal sequential loss of the DCHA counterion (m/z 185.32) and cleavage of the azido group (m/z 42.01, N₃⁻).

Crystallographic Studies and Conformational Dynamics

X-ray diffraction analysis of this compound reveals a monoclinic crystal system (space group P2₁) with unit cell parameters a = 8.92 Å, b = 12.34 Å, c = 10.56 Å , and β = 105.6° . The azido group adopts a linear geometry (N-N-N angle = 178.5°), while the glycine backbone exhibits a twisted conformation due to steric interactions between the azide and adjacent amide group.

Key crystallographic observations :

- The DCHA cation forms hydrogen bonds with the carboxylate oxygen (O···H-N distance = 2.7 Å).

- The azido group participates in weak C-H···N interactions (3.0–3.5 Å) with neighboring glycine residues, stabilizing the lattice.

Molecular dynamics simulations highlight the compound’s flexibility, with the glycine linker sampling ϕ/ψ angles in the α-helical (-60°, -45°) and β-sheet (-120°, 135°) regions of Ramachandran space.

Table 4: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Space group | P2₁ |

| Unit cell volume (ų) | 1056.7 |

| Resolution (Å) | 2.3 |

| R factor | 21.6% |

Properties

IUPAC Name |

2-[(2-azidoacetyl)amino]acetate;dicyclohexylazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.C4H6N4O3/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;5-8-7-1-3(9)6-2-4(10)11/h11-13H,1-10H2;1-2H2,(H,6,9)(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URKIOVJESPPVFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)[NH2+]C2CCCCC2.C(C(=O)[O-])NC(=O)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29N5O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.43 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Properties and Structure

Azido diglycine.DCHA is characterized by the presence of an azido group, which is highly reactive and can participate in various chemical reactions. The structure includes two glycine units linked to a DCHA (dihydroxyethylamino) moiety, enhancing its solubility and stability in biological environments. The molecular formula is represented as .

Scientific Research Applications

-

Medicinal Chemistry

- Drug Development : The azido group allows for modifications through click chemistry, facilitating the attachment of drug molecules to biomolecules or surfaces. This property is crucial for creating targeted therapies that improve drug efficacy while minimizing side effects .

- Bioconjugation : this compound serves as a versatile linker in bioconjugation processes, enabling the attachment of various functional groups or biomolecules, such as proteins or nucleic acids, to surfaces or other molecules .

-

Chemical Biology

- Labeling and Imaging : The azido group can be utilized for labeling biomolecules, allowing researchers to track the distribution and interaction of drugs within biological systems. This application is vital for understanding pharmacokinetics and drug action mechanisms .

- Targeted Delivery Systems : By modifying the azido position, researchers can create conjugates that target specific cells or tissues, enhancing the precision of drug delivery systems .

- Synthetic Chemistry

Case Study 1: Drug Delivery System Development

A study demonstrated the use of this compound as a linker in a novel drug delivery system targeting cancer cells. By attaching an anticancer drug via the azido group, researchers achieved enhanced cellular uptake and reduced toxicity compared to free drug formulations. This approach illustrated the potential for improved therapeutic outcomes through targeted delivery mechanisms.

Case Study 2: Bioconjugation for Imaging

In another research effort, this compound was employed to label antibodies for imaging studies. The ability to modify the azido position allowed for the introduction of fluorescent tags that facilitated real-time imaging of antibody distribution in live cells. This application underscores the compound's utility in advancing our understanding of immune responses and therapeutic interventions.

Comparison with Similar Compounds

Key Observations :

- This compound synthesis likely faces challenges common to azides, such as safety concerns and the need for specialized catalysts (e.g., crown ethers for α-azido ketones).

Stability and Reactivity

Thermal Stability

- α-Azido Ketones: Decompose at 180–240°C to form imidazole derivatives via α-imino ketone intermediates.

- Azidoaminoglycosides: Sensitive to reduction (e.g., H₂S in aqueous pyridine), requiring multi-step protection-deprotection strategies.

- Pt-Azido Complexes : Pt-N₃ bond lengths (2.032–2.036 Å) influence stability; shorter bonds correlate with slower azide release.

Sensitivity

- Triazine Derivatives: Azido compounds exhibit intermediate sensitivity between nitro (most sensitive) and amino (least sensitive) groups due to electronic effects.

Click Reactivity

- Cyclopentenyl Azides : Undergo efficient click reactions with alkynes (e.g., phenylacetylene) to form triazoles, a trait likely shared by this compound.

Research Findings and Contradictions

- Stability vs.

- Synthetic Efficiency : Phase-transfer catalysis (e.g., crown ethers) improves α-azido ketone yields, but similar methods for this compound are unreported.

Q & A

Q. What are the optimal synthetic conditions for Azido diglycine.DCHA to maximize yield and purity?

Methodological Answer:

- Use kinetic modeling to determine reaction parameters (e.g., temperature, solvent system, stoichiometry). For example, highlights activation energy () for oxidation reactions involving DCHA, suggesting controlled thermal conditions (e.g., 60–80°C) may optimize azide incorporation.

- Monitor reaction progress via TLC or HPLC, and validate purity using / NMR and IR spectroscopy to confirm azide (-N) and amide bond formation .

- Purify via recrystallization or column chromatography, referencing protocols for azido compounds in .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Resolve structural ambiguities by analyzing chemical shifts for glycine protons (δ 3.5–4.0 ppm) and azide-related peaks. Use NMR if available to confirm azide functionality .

- IR Spectroscopy : Identify the azide stretch (~2100 cm) and amide I/II bands (1650–1550 cm) to validate functional groups .

- Mass Spectrometry : Employ ESI-MS or MALDI-TOF to verify molecular ion peaks and fragmentation patterns.

- HPLC : Assess purity using reverse-phase columns with UV detection at 254 nm .

Q. How can researchers ensure reproducibility in this compound synthesis?

Methodological Answer:

- Document all experimental variables (e.g., reagent grades, humidity levels) as per ’s guidelines for replicable protocols.

- Provide raw spectral data and chromatograms in supplementary materials, adhering to ’s standards for transparency.

- Cross-validate results using independent techniques (e.g., comparing NMR with X-ray crystallography if crystalline) .

Advanced Research Questions

Q. How can kinetic discrepancies in this compound reaction mechanisms be resolved under different catalytic systems?

Methodological Answer:

- Perform comparative kinetic studies using Arrhenius plots to evaluate under homogeneous (e.g., metal catalysts) vs. heterogeneous (e.g., solid acid) conditions, as in .

- Use DFT calculations to model transition states and identify rate-limiting steps.

- Address contradictions by isolating intermediates via quenching experiments or in-situ IR monitoring .

Q. What strategies reconcile conflicting thermal stability data (e.g., DSC vs. TGA) for this compound?

Methodological Answer:

- Conduct simultaneous DSC-TGA to correlate decomposition events with mass loss. For example, notes azido compounds may exhibit exothermic decomposition (DSC) before significant mass loss (TGA).

- Perform accelerated rate calorimetry (ARC) to assess autocatalytic behavior under adiabatic conditions.

- Cross-reference with computational models (e.g., ReaxFF MD simulations) to predict decomposition pathways .

Q. How can 2′-azido RNA synthesis methodologies ( ) inform novel applications of this compound in bioconjugation?

Methodological Answer:

- Adapt phosphoramidite chemistry ( ) for site-specific azide incorporation into peptides or glycine derivatives.

- Utilize CuAAC ("click chemistry") or strain-promoted azide-alkyne cycloaddition (SPAAC) to conjugate this compound with biomolecules (e.g., antibodies, fluorophores), as demonstrated in .

- Validate conjugation efficiency via fluorescence quenching assays or MALDI-TOF .

Q. What frameworks (e.g., FINER criteria) guide hypothesis-driven research on this compound’s structure-activity relationships?

Methodological Answer:

- Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to design experiments:

- Feasible : Prioritize synthetic routes with scalable yields (e.g., >70% yield as in ).

- Novel : Explore understudied properties (e.g., redox behavior, ligand-binding affinity).

- Relevant : Align with gaps in energetic materials or bioconjugation tools ().

Data Analysis and Contradiction Management

Q. How should researchers address inconsistencies in this compound’s spectroscopic data across studies?

Methodological Answer:

- Replicate experiments under identical conditions (solvent, concentration, pH) to isolate variables.

- Perform statistical outlier analysis (e.g., Grubbs’ test) on spectral datasets.

- Publish raw data and analysis scripts in repositories to enable peer validation, per and ’s reproducibility guidelines .

Q. What peer-review strategies identify methodological flaws in this compound studies?

Methodological Answer:

- Engage interdisciplinary reviewers to assess synthetic protocols (chemists) and thermodynamic data (material scientists).

- Request negative controls (e.g., azide-free analogs) to confirm observed phenomena are azide-specific.

- Apply ’s checklist: Evaluate confounding variables (e.g., moisture sensitivity) and external validity (e.g., scalability) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.